2-Methylaminopyrimidine
Overview
Description
2-Methylaminopyrimidine is a chemical compound with the molecular formula C5H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring with a methylamine group attached to the 2-position . The molecular weight is 109.13 g/mol .Chemical Reactions Analysis
This compound has been found to interact favorably with anions. The dimer of this compound interacts with the anion more strongly than the monomer due to cooperativity effects between the noncovalent hydrogen bonding and anion-π interactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 109.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 109.063997236 g/mol. Its topological polar surface area is 37.8 Ų .Scientific Research Applications
Anion-π Interactions and Solid-State Characterization
García-Raso et al. (2009) investigated the synthesis and solid-state characterization of compounds based on the 2-aminopyrimidine building block, including 2-methylaminopyrimidine. They found that these compounds exhibit significant anion-π interactions, particularly in their dimeric form, which shows stronger interactions due to cooperativity effects between hydrogen bonding and anion-π interactions. This study highlights the potential of this compound in materials science and crystallography (García-Raso et al., 2009).
Synthesis and Chemical Reactions
Brown (2007) described the successful synthesis of 5-amino-4-methylaminopyrimidine, illustrating the chemical versatility of pyrimidine derivatives. The study provides insights into the monoamination process of pyrimidine compounds, which is crucial for the development of various chemical derivatives for potential applications in pharmaceuticals and agrochemicals (Brown, 2007).
Applications in Fungicide Development
Nagata et al. (2004) explored the fungicidal activities of 2-anilinopyrimidine derivatives, including those with methylamino substituents. Their research led to the development of mepanipyrim, an effective anti-Botrytis agent, showcasing the application of this compound derivatives in agriculture (Nagata et al., 2004).
Fluorescence Properties in Solvents
Abdullah et al. (2004) conducted a study on the fluorescence properties of 2-alkylaminopyrimidine derivatives, including 2-N-methylaminopyrimidine. The research showed that these derivatives exhibit high fluorescence intensity in polar protic solvents like methanol, indicating their potential use in fluorescence-based applications (Abdullah et al., 2004).
Electrochemical Degradation Studies
Li et al. (2015) studied the electrochemical degradation of 2-diethylamino-6-methyl-4-hydroxypyrimidine (a related compound to this compound) using a three-dimensional electrodes reactor. Their findings provide insights into the degradation pathways of pyrimidine derivatives and offer potential methods for the treatment of wastewater containing these compounds (Li et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylaminopyrimidine and its derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of these compounds are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that anilinopyrimidines, a related group of compounds, inhibit methionine biosynthesis and the secretion of hydrolytic enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to disruption of essential biochemical processes.
Biochemical Pathways
Given the compound’s antitrypanosomal and antiplasmodial activities, it can be inferred that it interferes with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54
Pharmacokinetics
A study on 2-anilinopyrimidine derivative compounds, which are structurally similar to this compound, indicated that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five . This suggests that this compound might have similar ADME properties and bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects
Biochemical Analysis
Biochemical Properties
2-Methylaminopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and anion-π interactions, which are crucial for its biochemical activity . These interactions can influence the compound’s binding affinity and specificity towards different biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in pyrimidine metabolism, thereby affecting the synthesis and degradation of nucleotides . This modulation can lead to changes in cellular functions, such as DNA replication and repair.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been proposed that this compound can inhibit certain pyrimidine biosynthesis enzymes, leading to reduced nucleotide levels . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nucleotide synthesis and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of pyrimidine metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
Properties
IUPAC Name |
N-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXHDSGGRTFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295478 | |
Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-61-3 | |
Record name | N-Methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylaminopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |
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Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methylaminopyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylaminopyrimidine interact with anions, and what makes this interaction significant?
A1: this compound can interact favorably with anions through anion-π interactions. This interaction arises from the electron-rich π-system of the pyrimidine ring, which can attract negatively charged species. Research has shown that the dimer of this compound exhibits a stronger interaction with anions compared to the monomer. This enhanced interaction is attributed to cooperative effects between noncovalent hydrogen bonding and anion-π interactions. [] This synergistic effect has been observed experimentally in solid-state studies. []
Q2: What unique reactivity does the prop-2-ynyl substituent introduce to the pyrimidine ring in 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine?
A2: While the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine primarily yields the expected 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine, it also results in the formation of isomeric products, namely 5-(prop-1-ynyl)- and 5-allenyl-pyrimidines. [] This observation highlights the susceptibility of the prop-2-ynyl substituent to prototropic rearrangements, a phenomenon not commonly observed in other pyrimidine derivatives. []
Q3: What spectroscopic techniques have been employed to characterize the structure and study the reactivity of this compound and its derivatives?
A4: Both 1H NMR and ultraviolet (UV) spectroscopy have been instrumental in elucidating the structure of this compound derivatives and monitoring their reactivity. [] These techniques provide valuable information about proton environments and electronic transitions within the molecule, allowing for the identification of different isomers and the study of reaction kinetics, such as the rate of Dimroth rearrangements. [] Additionally, Carbon-13 NMR spectroscopy has been utilized to investigate the formation of σ-adduct complexes between this compound and potassium amide in liquid ammonia. [] This technique provides insights into the changes in the electronic environment of carbon atoms upon adduct formation.
Q4: Can you elaborate on the ring fission reactions observed in 1,2-dihydro-2-imino-1-methylpyrimidine and its implications?
A5: 1,2-Dihydro-2-imino-1-methylpyrimidine exhibits intriguing reactivity towards primary amines. While inert to tertiary amines like triethylamine and undergoing Dimroth rearrangement with secondary amines like diethylamine, it undergoes ring fission in the presence of primary amines such as butylamine. [] This reaction leads to the formation of 1,3-dibutyliminopropane, which interestingly exists in an intramolecularly hydrogen-bonded form. [] This ring-opening reaction highlights the sensitivity of the pyrimidine ring towards nucleophilic attack by primary amines, offering insights into its potential reactivity in various chemical transformations.
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